molecular formula C21H20F2N2O2S2 B3405178 2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1286724-13-7

2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B3405178
CAS No.: 1286724-13-7
M. Wt: 434.5
InChI Key: QGNHZIINNVYQBC-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound. It features a unique combination of benzylthio and difluorobenzo[d]thiazol-2-yl groups, linked via a piperidin-1-yl ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone typically involves a multi-step process. One common method starts with the preparation of 4,6-difluorobenzo[d]thiazol-2-ol, which is then reacted with 1-(piperidin-4-yl)ethanone under controlled conditions to obtain the intermediate product. The benzylthio group is introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, this compound is produced using automated synthesizers and large-scale reactors to ensure high purity and yield. The reaction conditions are tightly controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Reduction : It can also be reduced, typically involving the ketone group, to yield the corresponding alcohol. Substitution : Nucleophilic substitution reactions are common, especially at the benzylthio group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used. Substitution : Reagents like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) are employed in these reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substitution derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: : This compound is used as a starting material or intermediate in the synthesis of more complex molecules. Biology : It is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding. Medicine Industry : It is used in the development of advanced materials with specific chemical properties.

Mechanism of Action

This compound exerts its effects through multiple pathways. Its molecular structure allows it to interact with various biological targets, including enzymes and receptors. The difluorobenzo[d]thiazol-2-yl group is particularly significant in mediating these interactions, often binding to active sites or altering receptor conformation.

Comparison with Similar Compounds

2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups. Compared to similar compounds such as 2-(Benzylthio)-1-piperidin-1-yl ethanone or 4,6-difluorobenzo[d]thiazol-2-yl derivatives without the piperidin-1-yl ethanone linkage, it offers distinct advantages in terms of reactivity and binding affinity.

List of Similar Compounds

  • 2-(Benzylthio)-1-piperidin-1-yl ethanone

  • 4,6-difluorobenzo[d]thiazol-2-yl derivatives

  • Benzylthio-substituted ethanones

Hope this gives you a solid understanding of this compound!

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2S2/c22-15-10-17(23)20-18(11-15)29-21(24-20)27-16-6-8-25(9-7-16)19(26)13-28-12-14-4-2-1-3-5-14/h1-5,10-11,16H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNHZIINNVYQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone

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